Cas no 2228269-25-6 (3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol)

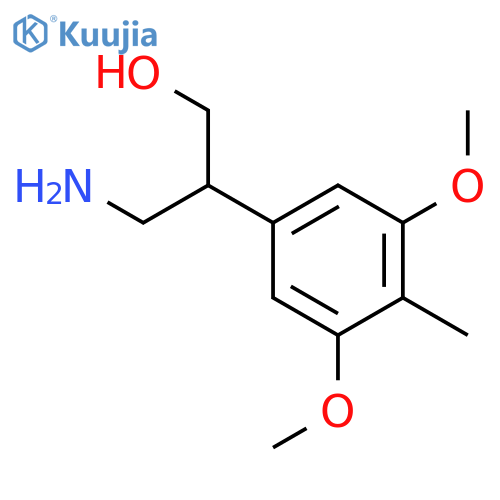

2228269-25-6 structure

商品名:3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol

- EN300-1999094

- 2228269-25-6

-

- インチ: 1S/C12H19NO3/c1-8-11(15-2)4-9(5-12(8)16-3)10(6-13)7-14/h4-5,10,14H,6-7,13H2,1-3H3

- InChIKey: CKRFKOHPCMOGMW-UHFFFAOYSA-N

- ほほえんだ: OCC(CN)C1C=C(C(C)=C(C=1)OC)OC

計算された属性

- せいみつぶんしりょう: 225.13649347g/mol

- どういたいしつりょう: 225.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 64.7Ų

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999094-5.0g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 5g |

$3355.0 | 2023-05-26 | ||

| Enamine | EN300-1999094-0.05g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 0.05g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-0.5g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 0.5g |

$1111.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-2.5g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 2.5g |

$2268.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-10.0g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 10g |

$4974.0 | 2023-05-26 | ||

| Enamine | EN300-1999094-1g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 1g |

$1157.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-0.25g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 0.25g |

$1065.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-5g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 5g |

$3355.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-0.1g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 0.1g |

$1019.0 | 2023-09-16 | ||

| Enamine | EN300-1999094-1.0g |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol |

2228269-25-6 | 1g |

$1157.0 | 2023-05-26 |

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2228269-25-6 (3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量